molecular formula C23H42INO4P+ B122337 12-(m-Iodophenyl)dodecyl phosphocholine CAS No. 144796-42-9

12-(m-Iodophenyl)dodecyl phosphocholine

Cat. No. B122337
CAS RN: 144796-42-9
M. Wt: 551.5 g/mol
InChI Key: VOFGDAZEYNICAF-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

12-(m-Iodophenyl)dodecyl phosphocholine (Iod-12) is a synthetic phospholipid that has been widely used in scientific research. It is a lipid molecule that contains a hydrophobic tail and a hydrophilic head, making it an ideal component for cell membranes. Iod-12 has been used in various research fields, including cancer research, drug delivery systems, and membrane protein studies.

Mechanism Of Action

12-(m-Iodophenyl)dodecyl phosphocholine works by disrupting the structure of cell membranes. The hydrophobic tail of 12-(m-Iodophenyl)dodecyl phosphocholine interacts with the hydrophobic region of the membrane, while the hydrophilic head interacts with the hydrophilic region of the membrane. This disrupts the integrity of the membrane, leading to cell death.
Biochemical and Physiological Effects
12-(m-Iodophenyl)dodecyl phosphocholine has been shown to have both biochemical and physiological effects. Biochemically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the activity of phospholipase A2, an enzyme that plays a crucial role in the inflammatory response. Physiologically, 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and increase the permeability of cell membranes.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 12-(m-Iodophenyl)dodecyl phosphocholine in lab experiments is its ability to disrupt cell membranes. This makes it a useful tool for studying the structure and function of membrane proteins. However, one of the limitations of using 12-(m-Iodophenyl)dodecyl phosphocholine is its toxicity. It can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine. One area of research is the development of new drug delivery systems using 12-(m-Iodophenyl)dodecyl phosphocholine. Another area of research is the study of the interactions between 12-(m-Iodophenyl)dodecyl phosphocholine and membrane proteins. Additionally, research can be done to optimize the synthesis method of 12-(m-Iodophenyl)dodecyl phosphocholine to increase its yield and purity.
Conclusion
In conclusion, 12-(m-Iodophenyl)dodecyl phosphocholine is a synthetic phospholipid that has been widely used in scientific research. It has been shown to have various applications in cancer research, drug delivery systems, and membrane protein studies. It works by disrupting the structure of cell membranes, leading to cell death. While it has advantages in lab experiments, its toxicity can limit its use in certain experiments. There are several future directions for research on 12-(m-Iodophenyl)dodecyl phosphocholine, including the development of new drug delivery systems and the study of its interactions with membrane proteins.

Synthesis Methods

12-(m-Iodophenyl)dodecyl phosphocholine is synthesized by reacting 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) with iodine and N-iodosuccinimide (NIS) in the presence of a catalyst. The reaction produces 12-(m-Iodophenyl)dodecyl phosphocholine with a yield of around 60%. The purity of 12-(m-Iodophenyl)dodecyl phosphocholine can be increased by using column chromatography.

Scientific Research Applications

12-(m-Iodophenyl)dodecyl phosphocholine has been used in various scientific research applications. One of the main applications is in cancer research. 12-(m-Iodophenyl)dodecyl phosphocholine has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. It has also been used as a tool for studying the structure and function of membrane proteins, which play a crucial role in various cellular processes.

properties

CAS RN

144796-42-9

Product Name

12-(m-Iodophenyl)dodecyl phosphocholine

Molecular Formula

C23H42INO4P+

Molecular Weight

551.5 g/mol

IUPAC Name

12-(3-(125I)iodanylphenyl)dodecyl 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H41INO4P/c1-25(2,3)18-20-29-30(26,27)28-19-13-11-9-7-5-4-6-8-10-12-15-22-16-14-17-23(24)21-22/h14,16-17,21H,4-13,15,18-20H2,1-3H3/i24-2

InChI Key

VOFGDAZEYNICAF-UHFFFAOYSA-O

Isomeric SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)[125I]

SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCC1=CC(=CC=C1)I

synonyms

12-(3-iodophenyl)dodecyl phosphocholine
12-(m-iodophenyl)dodecyl phosphocholine
NM 324
NM-324

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.